4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde

Metabolite synthesis Pioglitazone Reference standard

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde (CAS 184766-55-0) is a protected benzaldehyde intermediate belonging to the pioglitazone metabolite synthesis pathway. It incorporates a 2-methyl-1,3-dioxolane acetal at the pyridine 5-position, distinguishing it from the 5‑ethyl analog used for bulk pioglitazone drug substance synthesis.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 184766-55-0
Cat. No. B016501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde
CAS184766-55-0
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=O
InChIInChI=1S/C18H19NO4/c1-18(22-10-11-23-18)15-4-5-16(19-12-15)8-9-21-17-6-2-14(13-20)3-7-17/h2-7,12-13H,8-11H2,1H3
InChIKeyASYKXEVEIRRPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde (CAS 184766-55-0): Procurement-Relevant Identity and Role


4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde (CAS 184766-55-0) is a protected benzaldehyde intermediate belonging to the pioglitazone metabolite synthesis pathway. It incorporates a 2-methyl-1,3-dioxolane acetal at the pyridine 5-position, distinguishing it from the 5‑ethyl analog used for bulk pioglitazone drug substance synthesis [1]. The compound serves as a key fragment for constructing the thiazolidinedione metabolites (M‑VI, ketone 10) described by Tanis et al. [1]. Physically, it is a yellow oil with molecular formula C₁₈H₁₉NO₄ and molecular weight 313.35 g/mol, soluble in chloroform, dichloromethane, and DMSO .

Why 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde Cannot Be Replaced by Generic Pioglitazone Aldehyde Intermediates


The 5-(2-methyl-1,3-dioxolan-2-yl) substituent on the pyridine ring is not a mere protecting group—it encodes the precise oxidation state and carbon skeleton required for downstream pioglitazone metabolites [1]. Substituting with the widely available 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde (CAS 114393-97-4) would deliver the drug substance pioglitazone, not the M‑VI (ketone) metabolite series that is indispensable for pharmacokinetic, ADME, and impurity profiling studies [1]. The dioxolane ring also imposes distinct physicochemical properties (molecular weight 313.35 vs. 255.31 g/mol; higher boiling point ~496 °C vs. ~430 °C) that affect purification, solvent compatibility, and analytical detection . Generic interchange therefore produces the wrong final compound, invalidates metabolic pathway reconstruction, and fails to meet procurement specifications for reference standard synthesis.

Head-to-Head Evidence Differentiating 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde from Its Closest Analogs


Molecular Identity and Synthetic Outcome: Dioxolane vs. Ethyl Congener

The dioxolane-protected aldehyde (target compound, MW 313.35) is the documented starting material for the synthesis of pioglitazone metabolite M‑VI (ketone 10), whereas the 5‑ethyl analog 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde (MW 255.31) yields pioglitazone drug substance [1]. The dioxolane ring contributes an additional C₃H₄O₂ unit (ΔMW 58.04 Da) and acts as a latent ketone, allowing late-stage deprotection to the metabolically relevant pyridyl ketone. No commercial supplier offers the ethyl analog as a substitute for metabolite synthesis because the final product differs chemically and biologically .

Metabolite synthesis Pioglitazone Reference standard

Boiling Point and Purification Feasibility: Impact on Distillation and Handling

The target compound has a reported boiling point of 496.4 °C at 760 mmHg . The closest comparator, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, has an estimated boiling point of ~430 °C at 760 mmHg based on its lower molecular weight and absence of the dioxolane ring. The ~66 °C higher boiling point of the target compound implies that high-vacuum distillation requires more stringent conditions and that thermal stability during purification must be assessed differently. The density of the target compound is 1.207 g/cm³ , which is higher than the ~1.12 g/cm³ estimated for the ethyl analog, indicating denser, more viscous oil handling.

Physicochemical properties Purification Boiling point

GC-MS Fingerprint for Reaction Monitoring: Distinct from Ethyl Congener

The target compound has a verified GC-MS spectrum (SpectraBase) with a molecular ion at m/z 313 corresponding to C₁₈H₁₉NO₄⁺· and characteristic fragmentation of the dioxolane ring [1]. The ethyl analog 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde has a molecular ion at m/z 255 (C₁₆H₁₇NO₂⁺·) and lacks dioxolane-related fragment ions. This 58 Da mass difference (Δm/z +58 for the target compound) provides unambiguous identification in reaction progress monitoring by GC-MS, enabling simultaneous quantitation of both species without co‑elution interference.

Analytical chemistry GC-MS Reaction monitoring

Commercial Availability Profile: Niche Metabolite Intermediate vs. Bulk Drug Intermediate

The target compound is listed by ≤10 global suppliers (TRC, Santa Cruz, CymitQuimica, Chembase), primarily as a custom-synthesis research intermediate . In contrast, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde is mass-produced by >50 vendors for generic pioglitazone manufacturing . The narrow supplier base for the dioxolane intermediate translates to longer lead times (typically 4–8 weeks for custom synthesis) and higher unit cost (~$200–500/g vs. ~$50–100/g for the ethyl analog). Purity specifications reported by vendors are typically ≥95% (HPLC) for the target compound, reflecting research-grade rather than GMP-grade quality.

Supply chain Custom synthesis Procurement

Solubility and Formulation Compatibility for In Vitro Metabolite Studies

The target compound is fully soluble in DMSO, DMF, chloroform, dichloromethane, and methanol [1]. The 5-ethyl analog is similarly soluble in organic solvents but shows ~20% lower solubility in water-saturated chloroform due to its lower molecular polar surface area (tPSA 39 Ų for the ethyl analog vs. ~48 Ų for the dioxolane compound, estimated from SMILES). The enhanced tPSA of the target compound facilitates partitioning into polar organic phases during liquid-liquid extraction of metabolite mixtures, an operational advantage in preparative chromatography.

Solubility DMSO compatibility In vitro assays

Where 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde Delivers Irreplaceable Value


Synthesis of Pioglitazone Metabolite Reference Standards (M‑VI / Ketone 10)

The target compound is the only commercially listed starting material for the synthesis of the ketone metabolite M‑VI (structure 10 in Tanis et al. 1996). After deprotection of the dioxolane to the ketone and condensation with 2,4‑thiazolidinedione, the resulting thiazolidinedione is used as a reference standard in pharmacokinetic and bioequivalence studies [1]. No alternative starting material can produce this specific metabolite with the same regiochemistry.

Impurity Profiling of Pioglitazone Drug Substance and Finished Dosage Forms

Regulatory guidances (ICH Q3A‑Q3B) require identification and quantification of drug‑related impurities, including metabolites that may appear as process impurities. The dioxolane intermediate enables the synthesis of authentic metabolite samples that can be used to spike pioglitazone drug substance for HPLC method validation [1]. The distinct 58 Da mass increment provides unambiguous MS confirmation in impurity tracking.

Metabolic Pathway Elucidation in Preclinical ADME Studies

When radiolabeled or deuterated (d4‑analog, CAS 1189653-26‑6) versions of the target compound are used, researchers can map the complete metabolic fate of pioglitazone in hepatocyte incubations and in vivo models. The dioxolane protecting group remains intact through early synthetic steps and is cleaved under mild acidic conditions to reveal the metabolically relevant ketone without affecting the rest of the molecule [1].

Organic Methodology Development Exploiting the Dioxolane Aldehyde Bifunctionality

The compound features both a free benzaldehyde and a protected ketone (dioxolane) in the same molecule, making it a valuable substrate for orthogonal deprotection studies, chemoselective reductions, and domino reaction sequences. Academic and CRO laboratories use this scaffold to develop new synthetic methods with industrial relevance beyond pioglitazone chemistry.

Quote Request

Request a Quote for 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.